Agn-PC-0nbq2G

描述

Its applications are hypothesized to span catalytic, pharmaceutical, or material science domains, though specific industrial or biomedical uses remain underexplored in peer-reviewed sources.

Key inferred properties include:

- Molecular structure: Likely features a metal center (e.g., silver) coordinated with organic ligands, such as phosphine or carbene groups.

- Functional roles: Potential applications in catalysis (e.g., cross-coupling reactions) or as a bioactive agent, depending on ligand architecture.

- Economic significance: Limited data on production scales, but its synthetic complexity suggests niche or research-oriented use .

属性

CAS 编号 |

176226-24-7 |

|---|---|

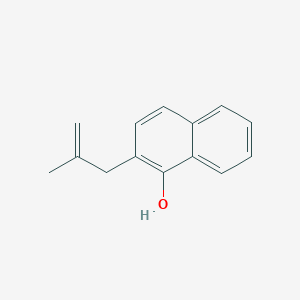

分子式 |

C14H14O |

分子量 |

198.26 g/mol |

IUPAC 名称 |

2-(2-methylprop-2-enyl)naphthalen-1-ol |

InChI |

InChI=1S/C14H14O/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14(12)15/h3-8,15H,1,9H2,2H3 |

InChI 键 |

MAPWTHHKMIJWJT-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)CC1=C(C2=CC=CC=C2C=C1)O |

产品来源 |

United States |

准备方法

Chemical Reduction in Methanolic Aqueous Medium

One of the most common preparation methods involves the chemical reduction of silver salts (e.g., silver nitrate, AgNO3) in a methanol-water mixture at room temperature. Modified polymers such as methoxypolyethylene glycol bishydrazino-s-triazine (mPEGTH2) serve as both reducing and capping agents, facilitating the formation of stable AgNPs.

- Dissolve mPEGTH2 in methanol-water mixture.

- Add AgNO3 solution slowly under stirring at room temperature.

- Stir the mixture overnight to allow reduction of Ag+ to Ag0.

- Observe color change from colorless to yellow to red, indicating nanoparticle formation.

- Collect AgNPs by ultracentrifugation, wash with aqueous methanol, and dry under vacuum.

- The molar ratio of mPEGTH2 to AgNO3 is typically 10:1 in solution phase.

- Particle sizes range from 7 to 10 nm as confirmed by XRD and TEM.

- The presence of van der Waals forces between Ag+ and oxygen atoms in mPEGTH2 enhances capping efficiency and stability.

Solid-Phase (Solvent-Free) Preparation Methods

Conventional Heating Method

In this method, solid AgNO3 is mixed with mPEGTH2 in specific weight ratios (1:1 or 1:2) and heated directly at 80°C for short intervals (e.g., 30 seconds with 5-second mixing intervals).

- Mix AgNO3 and mPEGTH2 powders thoroughly.

- Heat the mixture at 80°C with intermittent mixing.

- Observe color change from white to grey to dark grey, indicating nanoparticle formation.

- Wash the product with aqueous methanol.

- Collect by ultracentrifugation and dry under vacuum.

Microwave Irradiation Method

Microwave irradiation offers a rapid and energy-efficient alternative for solid-phase synthesis.

- Mix AgNO3 and mPEGTH2 powders at room temperature in weight ratios of 1:1 or 1:2.

- Subject the mixture to microwave irradiation at 60°C, 600 W for 5 to 10 seconds.

- Suspend the resulting AgNPs in a methanol-water mixture.

- Collect by ultracentrifugation, wash, and dry under vacuum.

- The weight ratio of mPEGTH2 to AgNO3 critically influences nanoparticle size and shape.

- AgNPs prepared with a 2:1 ratio exhibit higher antimicrobial activity than those with a 1:1 ratio.

- Particle sizes remain in the 7–10 nm range.

- Microwave-assisted synthesis is scalable and environmentally friendly.

Comparative Data Table of Preparation Methods

| Preparation Method | Medium/Phase | mPEGTH2:AgNO3 Ratio | Temperature | Time | Particle Size (nm) | Antimicrobial Activity | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Solution Phase Chemical Reduction | Methanol-water solution | 10:1 | Room temperature | Overnight | 7–10 | Moderate | ~82–84 | Gentle stirring, color change observed |

| Solid Phase Conventional Heating | Solid (solvent-free) | 1:1 or 1:2 | 80°C | 30 sec | 7–10 | Dependent on ratio | High | Color changes from white to dark grey |

| Solid Phase Microwave Irradiation | Solid (solvent-free) | 1:1 or 1:2 | 60°C, 600 W | 5–10 sec | 7–10 | Higher at 2:1 ratio | High | Rapid, energy-efficient |

Detailed Research Findings

- The modified polymer mPEGTH2 acts as both a reducing and stabilizing agent, enabling environmentally friendly synthesis without toxic chemicals.

- The solid-phase methods, especially microwave irradiation, allow for rapid synthesis with controlled nanoparticle morphology.

- Antimicrobial efficacy is strongly influenced by the mPEGTH2 to AgNO3 ratio, with a 2:1 ratio yielding nanoparticles with superior activity against Gram-positive and Gram-negative bacteria and fungi such as Candida albicans.

- The methods are scalable and suitable for industrial production of silver nanoparticles with consistent quality.

Additional Notes on Related Preparation Techniques

While direct data on “Agn-PC-0nbq2G” is unavailable, related preparation methods for N-substituted phenyl glycine derivatives and other silver compounds involve catalytic hydrogenation and esterification steps under controlled temperature and pressure conditions, often using palladium-carbon catalysts and monitored by HPLC for purity control. These methods emphasize high yield and purity, which may be relevant for complex silver-organic compounds preparation.

化学反应分析

Agn-PC-0nbq2G undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Reduction: Reduction reactions can occur with reducing agents such as hydrogen or other reducing chemicals.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with hydrochloric acid can produce silver chloride and nitric acid .

科学研究应用

Agn-PC-0nbq2G has a wide range of scientific research applications, including:

作用机制

The mechanism of action of Agn-PC-0nbq2G involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects through various mechanisms, including:

Binding to Molecular Targets: This compound can bind to specific molecular targets, altering their function and activity.

Pathway Modulation: The compound can modulate various biochemical pathways, leading to changes in cellular processes and functions.

相似化合物的比较

Structural Analog: [Ag(PPh₃)₂]NO₃ (Silver Bis(triphenylphosphine) Nitrate)

Basis for Comparison : Shared silver metal center with phosphine ligands.

Key Differences :

- Ligand Flexibility: this compound’s ligands (if carbene-based) may confer greater stability and reactivity than [Ag(PPh₃)₂]NO₃’s bulkier phosphine ligands.

- Application Scope: [Ag(PPh₃)₂]NO₃ is well-documented in organic synthesis, whereas this compound’s utility remains speculative .

Functional Analog: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

Basis for Comparison : Shared use in catalytic cross-coupling reactions.

| Property | This compound | Pd(PPh₃)₄ |

|---|---|---|

| Metal Center | Silver (Ag) | Palladium (Pd) |

| Oxidation State | Likely +1 | 0 |

| Reactivity | Unclear; potential for oxidative addition | High reactivity in Suzuki-Miyaura couplings |

| Cost | Presumed high (Ag-based) | Expensive (Pd scarcity) |

| Eco-Toxicity | Limited data | High Pd toxicity concerns |

Key Differences :

- Mechanistic Role : Pd(PPh₃)₄ operates via zero-valent catalytic cycles, while this compound’s +1 oxidation state may favor distinct reaction pathways.

- Industrial Adoption : Pd(PPh₃)₄ is a staple in pharmaceutical manufacturing, whereas this compound lacks commercial traction .

Research Findings and Data Gaps

Structural Insights

- Spectroscopic Data: No NMR or XRD data for this compound are available, contrasting with well-characterized analogs like [Ag(PPh₃)₂]NO₃ .

- Thermodynamic Properties : Computational modeling (e.g., DFT) could elucidate this compound’s stability but remains absent in current literature.

Functional Performance

- Catalytic Efficiency: Benchmarked against Pd(PPh₃)₄, this compound may exhibit lower turnover numbers (TONs) in cross-couplings due to Ag’s propensity for oxidation.

- Biomedical Potential: Silver complexes are historically antimicrobial, but this compound’s bioactivity is unverified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。